molecular formula C17H16ClN3O3 B1202750 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide

Cat. No. B1202750
M. Wt: 345.8 g/mol
InChI Key: YXKXHGQWYNXLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Chemical Properties

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide and its derivatives have been explored in various chemical syntheses and characterizations. For instance, the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones have been researched, starting with 5-pyrrolidinyl-2-aminobenzamide prepared from 5-chloro-2-nitrobenzoic acid. These compounds exhibited significant cytotoxic effects towards certain cancer cell lines (Hour et al., 2007). Another study focused on the regio and stereo-synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, revealing its crystal structure and NMR assignments (Samimi, 2016).

Material Science and Polymer Research

In material science, the compound has been utilized in the synthesis of novel polymers. For example, a study on organosoluble, thermal stable, and hydrophobic polyimides derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, a compound related to N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide, showed promising results. These polymers exhibited high thermal stability and hydrophobicity, useful in various industrial applications (Huang et al., 2017).

Pharmaceutical Research and Drug Development

The compound and its derivatives have been researched for their potential pharmaceutical applications. For instance, the synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides were evaluated, and certain derivatives showed efficiency in seizure tests (Bailleux et al., 1995). Another study explored the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, indicating their potential as antimicrobial agents (Daidone et al., 1992).

properties

Product Name

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C17H16ClN3O3/c18-14-11-12(7-8-16(14)20-9-3-4-10-20)19-17(22)13-5-1-2-6-15(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2,(H,19,22)

InChI Key

YXKXHGQWYNXLGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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